

Spectroscopic Characterization of 2-(2-Nitrophenyl)ethanamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Nitrophenyl)ethanamine**

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A detailed ^1H and ^{13}C NMR spectroscopic guide to **2-(2-Nitrophenyl)ethanamine**, presented in comparison with its structural isomers and parent compound. This guide provides predicted and experimental data, a standardized experimental protocol, and a workflow for NMR analysis to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

This guide offers a comprehensive characterization of **2-(2-Nitrophenyl)ethanamine** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for **2-(2-Nitrophenyl)ethanamine**, this report provides predicted NMR data alongside experimentally obtained data for its isomers, 2-(3-nitrophenyl)ethanamine and 2-(4-nitrophenyl)ethylamine, and its parent molecule, 2-phenylethylamine. This comparative approach allows for a detailed understanding of the influence of the nitro group's position on the chemical shifts of the ethylamine chain and the aromatic ring.

Comparative NMR Data Analysis

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for **2-(2-Nitrophenyl)ethanamine** (predicted), and its comparators (experimental). The data highlights the electronic effects of the nitro group on the surrounding nuclei.

Compound	Nucleus	Chemical Shift (δ) in ppm
2-(2-Nitrophenyl)ethanamine	^1H (Aromatic)	~8.0-7.4 (m, 4H)
(Predicted)	^1H (-CH ₂ -Ar)	~3.2 (t, 2H)
	^1H (-CH ₂ -NH ₂)	~3.0 (t, 2H)
	^1H (-NH ₂)	~1.5 (s, 2H)
	^{13}C (C-NO ₂)	~149.0
	^{13}C (C-CH ₂ CH ₂ NH ₂)	~135.0
	^{13}C (Aromatic CH)	~133.0, 128.0, 127.0, 124.0
	^{13}C (-CH ₂ -Ar)	~35.0
	^{13}C (-CH ₂ -NH ₂)	~42.0
2-(3-Nitrophenyl)ethanamine	^1H (Aromatic)	8.11-8.08 (m, 2H), 7.61-7.58 (m, 1H), 7.49-7.45 (m, 1H)
(Experimental)	^1H (-CH ₂ -Ar)	2.97 (t, J=7.0 Hz, 2H)
	^1H (-CH ₂ -NH ₂)	2.80 (t, J=7.0 Hz, 2H)
	^{13}C (C-NO ₂)	148.4
	^{13}C (Aromatic C)	141.7, 135.2, 129.4, 123.1, 121.6
	^{13}C (-CH ₂ -Ar)	38.4
	^{13}C (-CH ₂ -NH ₂)	43.1
2-(4-Nitrophenyl)ethylamine	^1H (Aromatic)	8.15 (d, J=8.5 Hz, 2H), 7.37 (d, J=8.5 Hz, 2H)
(Experimental)	^1H (-CH ₂ -Ar)	2.95 (t, J=7.0 Hz, 2H)
	^1H (-CH ₂ -NH ₂)	2.78 (t, J=7.0 Hz, 2H)
	^{13}C (C-NO ₂)	146.6
	^{13}C (C-CH ₂ CH ₂ NH ₂)	147.2

¹³ C (Aromatic CH)	129.9, 123.8	
¹³ C (-CH ₂ -Ar)	38.2	
¹³ C (-CH ₂ -NH ₂)	43.0	
2-Phenylethylamine	¹ H (Aromatic)	7.33-7.19 (m, 5H)
(Experimental)	¹ H (-CH ₂ -Ar)	2.93 (t, J=7.0 Hz, 2H)
¹ H (-CH ₂ -NH ₂)	2.75 (t, J=7.0 Hz, 2H)	
¹³ C (Aromatic C)	139.4, 129.0, 128.5, 126.3	
¹³ C (-CH ₂ -Ar)	39.5	
¹³ C (-CH ₂ -NH ₂)	43.6	

Note: Predicted values for **2-(2-Nitrophenyl)ethanamine** were obtained using online NMR prediction tools. Experimental data for comparative compounds were sourced from publicly available datasets and may have been recorded in different solvents, leading to minor variations in chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **2-(2-Nitrophenyl)ethanamine**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Setup:

- The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- Shim the magnetic field to achieve optimal resolution and line shape.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: Typically -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).

4. ^{13}C NMR Acquisition Parameters:

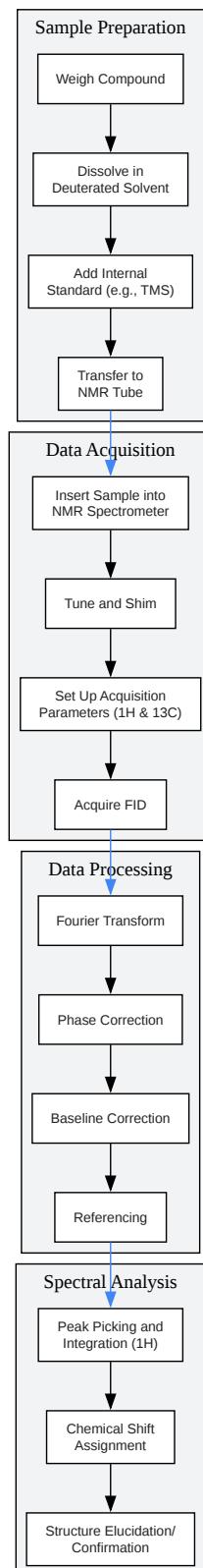
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Spectral Width: Typically 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and solubility.
- Decoupling: Proton broadband decoupling during acquisition.
- Temperature: 298 K (25 °C).

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Pick the peaks in both ^1H and ^{13}C spectra and report the chemical shifts in ppm.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in an NMR experiment.



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Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

This guide provides a foundational understanding of the NMR characteristics of **2-(2-Nitrophenyl)ethanamine** through a comparative analysis with related compounds. The detailed protocol and workflow aim to assist researchers in obtaining and interpreting high-quality NMR data for this and similar molecules, thereby facilitating their research and development endeavors.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com